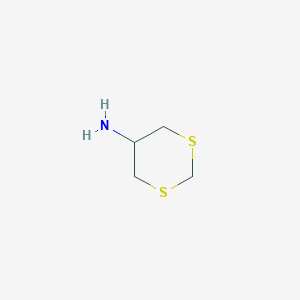
1,3-dithian-5-amine
描述
1,3-Dithian-5-amine is an organic compound that belongs to the class of dithianes, which are six-membered heterocyclic compounds containing two sulfur atoms. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. The presence of sulfur atoms in the ring structure imparts distinct chemical characteristics, making it a valuable intermediate in various synthetic applications.
作用机制
Target of Action
1,3-Dithian-5-amine is a derivative of 1,3-dithianes, which are versatile organic synthesis building blocks . They are known as ‘umpolung’ reagents or acyl anion equivalents . This is because they can be readily metalated and alkylated, allowing the rapid build-up of target molecules . Therefore, the primary targets of this compound are likely to be carbonyl compounds, which it can protect as thioacetals .
Mode of Action
This compound interacts with its targets (carbonyl compounds) through a process known as thioacetalization . This process involves the conversion of carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives . The reaction is facilitated by a Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2] catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of carbonyl compounds into their corresponding oxathiolane, dithiolane, and dithiane derivatives . This process can be harnessed for the controlled synthesis of carbon–carbon bonds . The resulting compounds can then be used in the assembly of a wide array of complex molecular architectures .
Result of Action
The result of this compound’s action is the formation of novel dithian-fused dicyanoanilines . These compounds are formed efficiently in the reaction mixture within 2–3 hours . The products, which are formed in high yields and precipitate spontaneously in the reaction mixtures, have the potential for fluorescence activity .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the deprotection of 1,3-dithianes and 1,3-dithiolanes often requires harsh conditions and is usually performed in the late synthetic stage . Furthermore, the reaction is facilitated by a Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2] catalyst in water at room temperature .
生化分析
Biochemical Properties
1,3-Dithian-5-amine can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst
Molecular Mechanism
It is known that 1,3-dithianes and 1,3-dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol
准备方法
1,3-Dithian-5-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-propanedithiol with an appropriate amine under acidic conditions to form the dithiane ring. The reaction typically requires a Lewis acid catalyst such as yttrium triflate or a Brönsted acid catalyst like p-toluenesulfonic acid. The reaction conditions often involve refluxing in a suitable solvent such as petroleum ether or performing the reaction in water at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.
化学反应分析
1,3-Dithian-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst, or by using reducing agents like lithium aluminium hydride.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce the corresponding thiols or amines.
科学研究应用
1,3-Dithian-5-amine has a wide range of applications in scientific research. In organic synthesis, it is used as a building block for the construction of more complex molecules. The compound’s ability to form stable carbanions makes it a valuable intermediate in carbon-carbon bond-forming reactions, such as those involving alkyl halides, epoxides, and carbonyl compounds .
In biology and medicine, this compound derivatives have been investigated for their potential therapeutic properties. These compounds have shown promise in the development of new drugs due to their ability to interact with biological targets and modulate biochemical pathways .
In the industrial sector, this compound is used in the synthesis of polymers and other materials with unique properties. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials .
相似化合物的比较
1,3-Dithian-5-amine can be compared to other similar compounds such as 1,3-dithiolane and 1,3-dithiepane. These compounds also contain sulfur atoms in their ring structures but differ in the number of carbon atoms and the overall ring size.
1,3-Dithiolane: A five-membered ring containing two sulfur atoms.
1,3-Dithiepane: A seven-membered ring containing two sulfur atoms.
The unique properties of this compound, such as its stability and reactivity, make it a valuable compound in various synthetic applications. Its ability to form stable carbanions and participate in a wide range of reactions sets it apart from other similar compounds.
属性
IUPAC Name |
1,3-dithian-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYHBGHCORESFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSCS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)
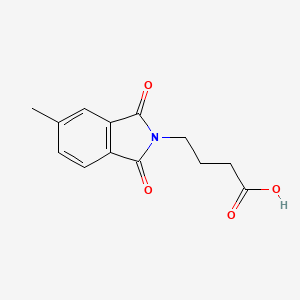
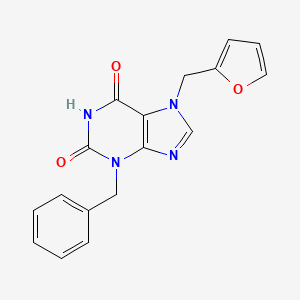
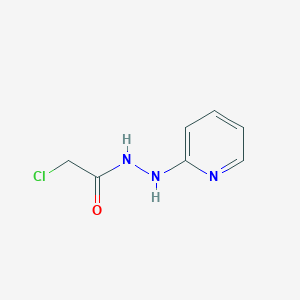
amine](/img/structure/B6142292.png)
![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)
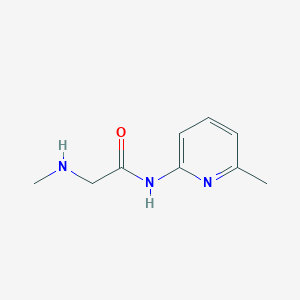
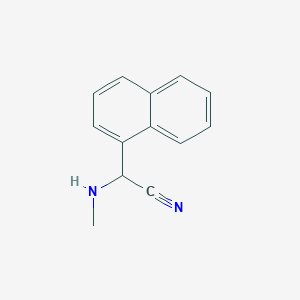
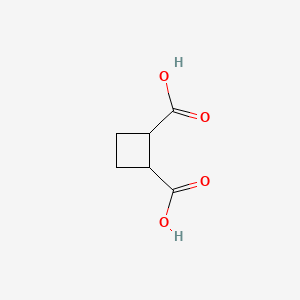
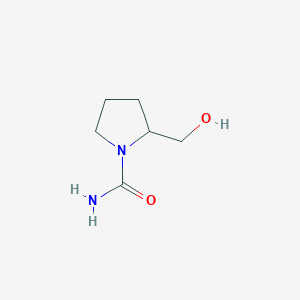
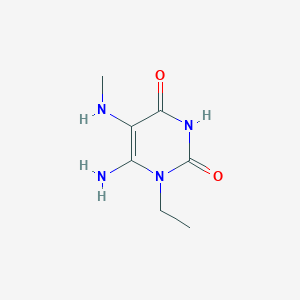
![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142348.png)
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142353.png)
![2-(methoxymethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142357.png)
